molecular formula C23H29N3O4S B2457110 N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide CAS No. 1111500-30-1

N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide

Cat. No. B2457110
CAS RN: 1111500-30-1
M. Wt: 443.56
InChI Key: KBTLUMPJNLWBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

Synthesis and Antimalarial Activity : Research has demonstrated the synthesis of related sulfonamide derivatives showing significant antimalarial activity. Through quantitative structure-activity relationships, certain sulfonamide derivatives have been found to exhibit high potency against Plasmodium berghei in mice, indicating their potential as antimalarial agents. This research paves the way for exploring the chemical compound for similar applications, suggesting its relevance in the development of new antimalarial therapies (Werbel et al., 1986).

Anticancer Activity

Cytotoxic Activity : A study on novel sulfonamide derivatives, including structures similar to the given compound, has shown promising cytotoxic activity against cancer cell lines. This implies that the compound could be explored for its anticancer properties, especially in targeting specific types of cancer cells (Ghorab et al., 2015).

Enzyme Inhibition

α-Glucosidase and Acetylcholinesterase Inhibition : Another study focused on the synthesis of new sulfonamides with benzodioxane and acetamide moieties, aiming to investigate their enzyme inhibitory potential. The results showed substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase, indicating potential therapeutic applications in managing conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).

Antibacterial and Antimicrobial Activity

Antibacterial and Antimicrobial Properties : Research into novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety has shown that these compounds possess significant antibacterial and antimicrobial properties. Such studies underscore the potential of the chemical compound for developing new antimicrobial agents, especially in the fight against drug-resistant strains of bacteria (Darwish et al., 2014).

properties

IUPAC Name

N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-19-3-5-20(6-4-19)11-16-31(28,29)24-17-23(27)25(2)18-21-7-9-22(10-8-21)26-12-14-30-15-13-26/h3-11,16,24H,12-15,17-18H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTLUMPJNLWBTA-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N(C)CC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N(C)CC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.